molecular formula C19H26ClN3O B15192419 Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride CAS No. 84227-76-9

Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride

Cat. No.: B15192419
CAS No.: 84227-76-9
M. Wt: 347.9 g/mol
InChI Key: DPZXDYUMHJLTRO-UHFFFAOYSA-N
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Description

Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is a chemical compound with the molecular formula C19H26ClN3O and a molecular weight of 347.8822 . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves several steps. One common method includes the reaction of p-amino benzamide with p-((diethylamino)methyl)benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets. It acts as a sodium channel blocker, inhibiting the influx of sodium ions through cell membranes. This action is particularly relevant in its use as an antiarrhythmic agent, where it helps to stabilize cardiac cell membranes and prevent abnormal heart rhythms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sodium channel blocker makes it particularly valuable in the treatment of cardiac arrhythmias, distinguishing it from other similar compounds .

Properties

CAS No.

84227-76-9

Molecular Formula

C19H26ClN3O

Molecular Weight

347.9 g/mol

IUPAC Name

4-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-15(6-8-16)13-21-19(23)17-9-11-18(20)12-10-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H

InChI Key

DPZXDYUMHJLTRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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